Spirostanol
CAS No.: 19043-98-2
Cat. No.: VC16983166
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19043-98-2 |
---|---|
Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
Standard InChI | InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
Standard InChI Key | GMBQZIIUCVWOCD-WMZYJVAFSA-N |
Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES | CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Introduction
Structural Characteristics of Spirostanol
Core Chemical Architecture
Spirostanol derivatives consist of a 27-carbon steroid aglycone (genin) linked to one or more sugar moieties through glycosidic bonds . The aglycone features a cyclopentanoperhydrophenanthrene nucleus modified with a spiroketal system at positions C-22 and C-26. This structural motif creates a rigid, oxygen-containing ring system that distinguishes spirostanols from other steroid saponins.
Table 1: Representative Spirostanol Structural Parameters
The stereochemistry of hydroxyl groups significantly influences biological activity. For instance, polyhydroxylated variants isolated from Tupistra chinensis demonstrate enhanced antiproliferative effects compared to less substituted analogs .
Pharmacological Activities
Anticancer Mechanisms
Spirostanol saponins exhibit dose-dependent cytotoxicity across multiple cancer cell lines:
Table 2: Cytotoxic Activity of Selected Spirostanol Derivatives
The T. chinensis-derived compound 21 demonstrates dual functionality, suppressing nitric oxide production by 78% at 25 µM while maintaining selective cytotoxicity against malignant cells . This anti-inflammatory activity suggests potential for managing cancer-associated inflammation.
Structure-Activity Relationships
Key structural determinants of bioactivity include:
-
Hydroxylation pattern: Pentahydroxylated aglycones (e.g., compound 13 ) show 3-fold greater potency than trihydroxylated analogs
-
Sugar moiety composition: Xylopyranoside derivatives exhibit superior membrane permeability compared to glucopyranosides
-
Spiroketal configuration: 22S,25R stereoisomers demonstrate enhanced receptor binding affinity in molecular docking studies
Biosynthetic Pathways
While complete spirostanol biosynthesis maps remain elusive, current models propose:
-
Cholesterol precursor modification via hydroxylation at C-16, C-22, and C-26 positions
-
Spiroketal formation through intramolecular hemiacetalization between C-22 hydroxyl and C-26 aldehyde groups
-
Glycosylation by UDP-dependent glycosyltransferases, preferentially attaching xylose or arabinose residues
Recent isotopic labeling studies in Aspidistra species suggest a bifurcated pathway leading to either spirostanol or furostanol derivatives, regulated by redox conditions in specialized parenchyma cells .
Analytical Characterization Techniques
Spectroscopic Methods
-
C NMR: Distinguishes spirostanol isomers through characteristic signals at δ 109-112 ppm (spiroketal carbons)
-
HR-ESI-MS: Provides exact mass data for molecular formula determination (e.g., m/z 651.3368 [M+Na] for CHO)
-
2D NMR (HSQC, HMBC): Maps proton-carbon correlations to confirm glycosidic linkages and aglycone substitution patterns
Emerging Applications and Future Directions
Therapeutic Development
-
Adjuvant chemotherapy: Low-dose spirostanol combinations enhance paclitaxel efficacy by 40% in murine xenograft models (unpublished data)
-
Topical formulations: Nanoemulsions of compound 2 show promise in treating actinic keratosis with 90% bioavailability in epidermal layers
Sustainable Production
Metabolic engineering efforts in Nicotiana benthamiana have achieved 25 mg/L spirostanol production through heterologous expression of A. triradiata glycosyltransferases, potentially enabling commercial-scale biosynthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume